molecular formula C16H13BrClN3O2 B3848286 2-[2-(3-bromobenzylidene)hydrazino]-N-(4-chloro-2-methylphenyl)-2-oxoacetamide

2-[2-(3-bromobenzylidene)hydrazino]-N-(4-chloro-2-methylphenyl)-2-oxoacetamide

Cat. No. B3848286
M. Wt: 394.6 g/mol
InChI Key: QHSKHIHXZWUJHE-DJKKODMXSA-N
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Description

2-[2-(3-bromobenzylidene)hydrazino]-N-(4-chloro-2-methylphenyl)-2-oxoacetamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound has shown promising results in various studies, and its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions are the focus of

Mechanism of Action

The mechanism of action of 2-[2-(3-bromobenzylidene)hydrazino]-N-(4-chloro-2-methylphenyl)-2-oxoacetamide involves the inhibition of enzymes that are involved in various biological processes. This compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation.
Biochemical and Physiological Effects:
Studies have shown that 2-[2-(3-bromobenzylidene)hydrazino]-N-(4-chloro-2-methylphenyl)-2-oxoacetamide has various biochemical and physiological effects. It has been shown to induce cell cycle arrest, inhibit angiogenesis, and modulate the immune response. Additionally, this compound has been shown to have low toxicity levels, making it a promising candidate for drug development.

Advantages and Limitations for Lab Experiments

One of the advantages of using 2-[2-(3-bromobenzylidene)hydrazino]-N-(4-chloro-2-methylphenyl)-2-oxoacetamide in lab experiments is its low toxicity levels. This makes it a safer alternative to other compounds that may have higher toxicity levels. However, one of the limitations of using this compound is its limited solubility in water, which may make it difficult to use in certain experiments.

Future Directions

There are many future directions for the study of 2-[2-(3-bromobenzylidene)hydrazino]-N-(4-chloro-2-methylphenyl)-2-oxoacetamide. One potential direction is the development of new drugs based on this compound. Additionally, further studies can be conducted to investigate the potential use of this compound in the treatment of other diseases, such as fungal infections and bacterial infections. Furthermore, more research can be done to better understand the mechanism of action of this compound and its potential interactions with other compounds.

Scientific Research Applications

2-[2-(3-bromobenzylidene)hydrazino]-N-(4-chloro-2-methylphenyl)-2-oxoacetamide has been studied extensively for its potential applications in scientific research. It has been shown to have anticancer, antifungal, and antibacterial properties, making it a promising candidate for the development of new drugs.

properties

IUPAC Name

N'-[(E)-(3-bromophenyl)methylideneamino]-N-(4-chloro-2-methylphenyl)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13BrClN3O2/c1-10-7-13(18)5-6-14(10)20-15(22)16(23)21-19-9-11-3-2-4-12(17)8-11/h2-9H,1H3,(H,20,22)(H,21,23)/b19-9+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHSKHIHXZWUJHE-DJKKODMXSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Cl)NC(=O)C(=O)NN=CC2=CC(=CC=C2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=CC(=C1)Cl)NC(=O)C(=O)N/N=C/C2=CC(=CC=C2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13BrClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(2E)-2-(3-bromobenzylidene)hydrazinyl]-N-(4-chloro-2-methylphenyl)-2-oxoacetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-[2-(3-bromobenzylidene)hydrazino]-N-(4-chloro-2-methylphenyl)-2-oxoacetamide
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2-[2-(3-bromobenzylidene)hydrazino]-N-(4-chloro-2-methylphenyl)-2-oxoacetamide

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